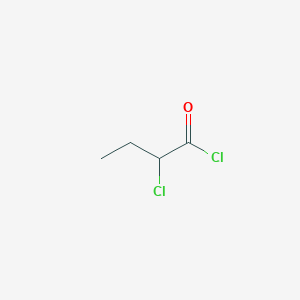

2-Chlorobutyryl chloride

Descripción general

Descripción

2-Chlorobutyryl chloride is an organic compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chlorobutyryl chloride can be synthesized through the chlorination of butyric acid. One common method involves the reaction of butyric acid with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorobutyryl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine or alcohol.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorobutyric acid and hydrochloric acid.

Reduction: It can be reduced to 2-chlorobutanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: The major products are substituted amides, esters, or thioesters.

Hydrolysis: The major products are 2-chlorobutyric acid and hydrochloric acid.

Reduction: The major product is 2-chlorobutanol.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Sulfonic Acids

One of the primary applications of 2-chlorobutyryl chloride is in the synthesis of sulfonic acids. It reacts with PCl5 to yield 2-chlorobutyryl sulfonic acid through a Claisen rearrangement mechanism. The resulting sulfonic acid can undergo further transformations to create more complex molecules, making it valuable in organic synthesis.

2. Formation of Esters and Amides

As an acyl chloride, this compound is instrumental in forming esters and amides. Its reactivity allows it to readily react with alcohols and amines, facilitating the production of various esters and amides that are critical in pharmaceuticals and agrochemicals .

3. Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as an intermediate for synthesizing bioactive compounds. For instance, it has been utilized to create chlorinated heterocycles that exhibit antimicrobial properties. Studies have shown that chlorine-containing compounds often enhance biological activity, making them suitable candidates for drug development .

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds synthesized using this compound exhibit significant antimicrobial activity. For example, derivatives created from this compound showed effective inhibition against various bacterial strains, including E. coli, with minimum inhibitory concentrations (MICs) as low as 5 μM . The presence of chlorine atoms was found to enhance antibacterial properties significantly.

Case Study 2: Synthesis of Heterocycles

A study highlighted the use of this compound in synthesizing novel chlorine-containing heterocycles through nickel-catalyzed reactions. These reactions allowed for efficient coupling with unactivated alkyl chlorides, leading to the formation of complex structures that could be further modified for pharmaceutical applications .

Industrial Applications

In addition to its role in academic research and pharmaceuticals, this compound has potential industrial applications due to its reactivity and ability to form various derivatives. Its use in polymer chemistry for creating chlorinated polymers and additives is being explored, particularly in developing materials with enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Chlorobutyryl chloride involves nucleophilic acyl substitution. In this reaction, the chlorine atom in this compound is replaced by a nucleophile, leading to the formation of a new chemical bond. This process is commonly used to introduce the 2-chlorobutyryl group into various organic molecules, thereby modifying their chemical properties .

Comparación Con Compuestos Similares

2-Chlorobutyryl chloride is similar to other acyl chlorides, such as butyryl chloride and acetyl chloride. it is unique due to the presence of the chlorine atom at the second position of the butyryl group. This structural difference imparts distinct reactivity and chemical properties.

Similar Compounds

Butyryl chloride: An acyl chloride with the formula C4H7ClO, used in organic synthesis.

Acetyl chloride: An acyl chloride with the formula C2H3ClO, used in the synthesis of acetyl derivatives.

Propionyl chloride: An acyl chloride with the formula C3H5ClO, used in the synthesis of propionyl derivatives.

Actividad Biológica

2-Chlorobutyryl chloride is an important chemical compound primarily used as a pharmaceutical intermediate. Its biological activity has garnered attention in various studies, particularly concerning its effects on cellular mechanisms and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 4635-59-0

- Molecular Formula : C4H6ClO

- Molecular Weight : 110.54 g/mol

- Solubility : Reacts with water, soluble in organic solvents like diethyl ether and ethanol.

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with various biological systems, particularly in the context of drug synthesis and its effects on cellular pathways.

- Enzyme Inhibition :

- Cytotoxic Effects :

- Biochemical Parameters :

Case Study 1: Anticancer Activity

A study involving synthesized compounds from this compound demonstrated substantial anticancer activity against human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression effectively. The cytotoxicity was attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15.00 | Topoisomerase I inhibition |

| Compound B | 18.70 | Topoisomerase II inhibition |

| Compound C | 14.30 | Induction of apoptosis |

Case Study 2: Toxicological Evaluation

A toxicological evaluation involving inhalation exposure to this compound indicated that it could cause respiratory irritation at high concentrations but did not show significant long-term effects on lung function or body weight in animal models . The study highlighted the importance of concentration and exposure duration in assessing the safety profile of this compound.

Safety and Handling

Due to its reactive nature, particularly with moisture, safety precautions are essential when handling this compound. It is classified as a corrosive substance and should be stored away from oxidizing agents and bases . The following safety measures are recommended:

- Use personal protective equipment (PPE) including gloves and goggles.

- Work in a well-ventilated area or fume hood.

- Ensure proper storage conditions to prevent moisture exposure.

Propiedades

IUPAC Name |

2-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQJVAOMYWTLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997573 | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7623-11-2 | |

| Record name | Butanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chlorobutyryl chloride in the synthesis of 2-aminobutanamide?

A1: this compound serves as a crucial intermediate in the synthesis of 2-aminobutanamide. The process begins with 2-chlorobutyric acid, which undergoes chlorination using thionyl chloride (SOCl2) and a catalyst like phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). This reaction yields this compound. Subsequently, this compound reacts with ammonia gas (NH3) in an alcohol solvent through an ammonolysis reaction to produce the desired 2-aminobutanamide. [, ]

Q2: What are the advantages of the described synthetic route using this compound for 2-aminobutanamide production?

A2: The research highlights several advantages of this synthetic approach:

- High Yield: The overall yield of 2-aminobutanamide using this method can reach up to 80%. [, ]

- Process Simplicity: The reaction pathway is straightforward, involving well-established chemical transformations. [, ]

- Cost-Effectiveness: The readily available starting materials and relatively mild reaction conditions contribute to the cost-effectiveness of this synthesis. [, ]

- Environmental Considerations: The process is considered environmentally friendly due to its high yield and the use of relatively benign reagents. [, ]

- Scalability: The simplicity and robustness of the process make it suitable for potential industrial-scale production of 2-aminobutanamide. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.